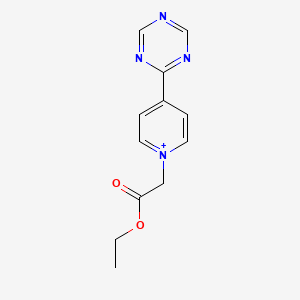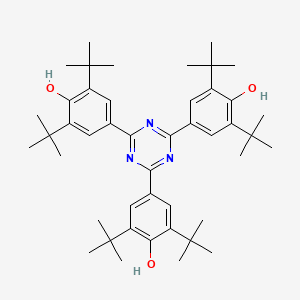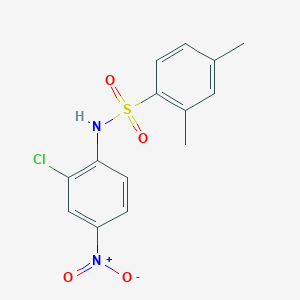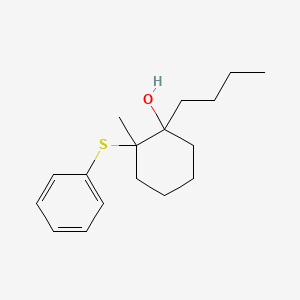
1-Butyl-2-methyl-2-phenylsulfanylcyclohexan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-2-methyl-2-phenylsulfanylcyclohexan-1-ol is an organic compound that belongs to the class of cycloalkanes Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure This compound is characterized by the presence of a butyl group, a methyl group, a phenylsulfanyl group, and a hydroxyl group attached to a cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Butyl-2-methyl-2-phenylsulfanylcyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with butyl bromide in the presence of a strong base such as sodium hydride. This reaction forms 1-butylcyclohexanone, which is then subjected to a Grignard reaction with methylmagnesium bromide to introduce the methyl group. The resulting intermediate is treated with phenylsulfanyl chloride to introduce the phenylsulfanyl group, followed by reduction with lithium aluminum hydride to yield the final product.
Industrial Production Methods: Industrial production of this compound typically involves large-scale batch or continuous processes. The key steps include the preparation of intermediates, followed by sequential reactions under controlled conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to optimize reaction efficiency and minimize by-products.
化学反応の分析
Types of Reactions: 1-Butyl-2-methyl-2-phenylsulfanylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium methoxide (NaOCH₃)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes
Substitution: Various substituted cyclohexanols
科学的研究の応用
1-Butyl-2-methyl-2-phenylsulfanylcyclohexan-1-ol has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 1-Butyl-2-methyl-2-phenylsulfanylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The phenylsulfanyl group can interact with enzymes and receptors, modulating their activity. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound’s overall effect is determined by the combined interactions of its functional groups with various biological targets.
類似化合物との比較
1-Butyl-2-methylcyclohexan-1-ol: Lacks the phenylsulfanyl group, resulting in different chemical properties and reactivity.
2-Methyl-2-phenylsulfanylcyclohexan-1-ol: Lacks the butyl group, affecting its solubility and interaction with biological targets.
1-Butyl-2-phenylsulfanylcyclohexan-1-ol: Lacks the methyl group, altering its steric and electronic properties.
Uniqueness: 1-Butyl-2-methyl-2-phenylsulfanylcyclohexan-1-ol is unique due to the presence of all three functional groups (butyl, methyl, and phenylsulfanyl) attached to the cyclohexane ring. This combination imparts distinct chemical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
112261-06-0 |
|---|---|
分子式 |
C17H26OS |
分子量 |
278.5 g/mol |
IUPAC名 |
1-butyl-2-methyl-2-phenylsulfanylcyclohexan-1-ol |
InChI |
InChI=1S/C17H26OS/c1-3-4-13-17(18)14-9-8-12-16(17,2)19-15-10-6-5-7-11-15/h5-7,10-11,18H,3-4,8-9,12-14H2,1-2H3 |
InChIキー |
WHVNKHHSMLJXCZ-UHFFFAOYSA-N |
正規SMILES |
CCCCC1(CCCCC1(C)SC2=CC=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Bromo-2-methyl-N-(trimethylsilyl)-3-[(trimethylsilyl)oxy]propanamide](/img/structure/B14320293.png)
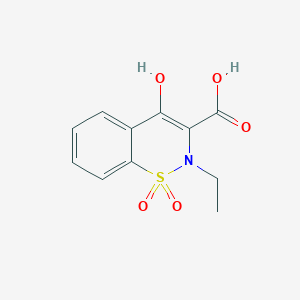
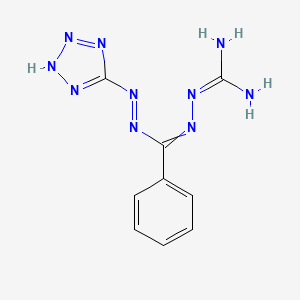
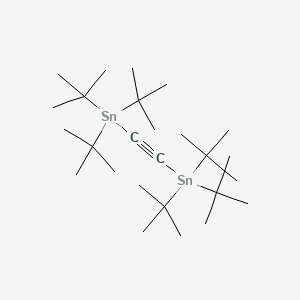
![6-Chloro-5-hydroxy-4H-benzo[a]phenothiazine-1,4(12H)-dione](/img/structure/B14320312.png)
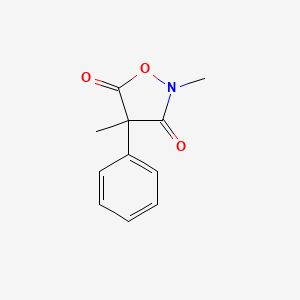
![5-[(3,4-Dimethoxy-5-propylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B14320315.png)
![N,N-diethyl-4-[2-(4-nitrobenzoyl)hydrazinyl]benzamide](/img/structure/B14320316.png)

![Ethyl 2-[1-(hydroxyamino)ethylidene]hydrazine-1-carboxylate](/img/structure/B14320321.png)
